molecular formula C12H9N3O B3349850 o-1H-Imidazo(4,5-c)pyridin-2-ylphenol CAS No. 24192-88-9

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol

Cat. No.: B3349850
CAS No.: 24192-88-9
M. Wt: 211.22 g/mol
InChI Key: FIKHVURBSANKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a phenol group. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-1H-Imidazo(4,5-c)pyridin-2-ylphenol typically involves the reaction of 3,4-diaminopyridine with the appropriate benzaldehyde derivative under basic conditions. The reaction is often carried out in the presence of sodium metabisulfite (Na2S2O5) and a suitable solvent such as dimethylformamide (DMF). The resulting product is then subjected to alkylation using reagents like 4-chlorobenzyl bromide or butyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or aminated phenol derivatives.

Scientific Research Applications

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenol group allows for additional functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3H-imidazo[4,5-c]pyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-11-4-2-1-3-8(11)12-14-9-5-6-13-7-10(9)15-12/h1-7,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKHVURBSANKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24192-88-9
Record name Phenol, o-1H-imidazo(4,5-c)pyridin-2-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024192889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-1H-Imidazo(4,5-c)pyridin-2-ylphenol
Reactant of Route 2
Reactant of Route 2
o-1H-Imidazo(4,5-c)pyridin-2-ylphenol
Reactant of Route 3
Reactant of Route 3
o-1H-Imidazo(4,5-c)pyridin-2-ylphenol
Reactant of Route 4
Reactant of Route 4
o-1H-Imidazo(4,5-c)pyridin-2-ylphenol
Reactant of Route 5
Reactant of Route 5
o-1H-Imidazo(4,5-c)pyridin-2-ylphenol
Reactant of Route 6
o-1H-Imidazo(4,5-c)pyridin-2-ylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.